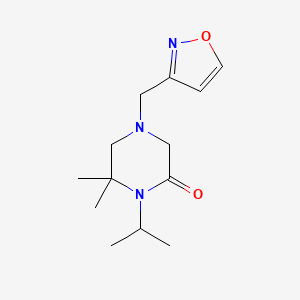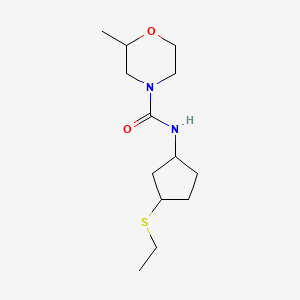
1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea is a synthetic compound with potential applications in scientific research. This compound has gained attention due to its unique chemical properties and potential uses in various fields of research. In
作用機序
The exact mechanism of action of 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the brain and body. Specifically, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, it has been found to activate certain receptors in the brain that are involved in neuroprotection and anti-inflammatory responses.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea has been found to have several biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, it has been shown to have antioxidant activity, which can help protect cells from oxidative damage. It has also been found to modulate the levels of certain neurotransmitters in the brain, including dopamine and serotonin, which can affect mood and behavior.
実験室実験の利点と制限
One advantage of using 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea in lab experiments is its unique chemical structure, which allows for the exploration of its potential therapeutic effects in various fields of research. Additionally, its relatively low toxicity and high solubility in water make it a suitable candidate for in vitro and in vivo studies. However, one limitation of using this compound in lab experiments is the lack of knowledge about its long-term effects and potential side effects.
将来の方向性
There are several future directions for research on 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea. One potential direction is to further explore its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Another direction is to investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea involves the reaction of 2-methylthiocyclopentanone with 2-amino-3-hydroxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction leads to the formation of 2-(2-methylsulfanyl-1-oxocyclopentyl)benzoic acid, which is then treated with a carbodiimide reagent to form the corresponding urea derivative.
科学的研究の応用
1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been found to have anti-inflammatory properties, which could lead to its use in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-20-14-8-4-6-11(14)16-15(18)17-12-9-19-13-7-3-2-5-10(12)13/h2-3,5,7,11-12,14H,4,6,8-9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOFANUOKGMTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC1NC(=O)NC2COC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)

![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)
![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)


![N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7586512.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)


![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586533.png)

![N-[(3-fluoro-4-hydroxyphenyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B7586554.png)
![2-Cyclopent-2-en-1-yl-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone](/img/structure/B7586569.png)